molecular formula C24H30N2O2 B12607056 1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)piperidine CAS No. 918442-31-6

1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)piperidine

Cat. No.: B12607056
CAS No.: 918442-31-6
M. Wt: 378.5 g/mol
InChI Key: RJVWSQBSVQTREC-UHFFFAOYSA-N
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Description

1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)piperidine is a nitro-substituted fluorene derivative with a piperidine ring attached at the 2-position. The nitro group at the 7-position introduces strong electron-withdrawing effects, which may modulate electronic properties and biological interactions.

Properties

CAS No.

918442-31-6

Molecular Formula

C24H30N2O2

Molecular Weight

378.5 g/mol

IUPAC Name

1-(7-nitro-9,9-dipropylfluoren-2-yl)piperidine

InChI

InChI=1S/C24H30N2O2/c1-3-12-24(13-4-2)22-16-18(25-14-6-5-7-15-25)8-10-20(22)21-11-9-19(26(27)28)17-23(21)24/h8-11,16-17H,3-7,12-15H2,1-2H3

InChI Key

RJVWSQBSVQTREC-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C2=C(C=CC(=C2)N3CCCCC3)C4=C1C=C(C=C4)[N+](=O)[O-])CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)piperidine typically involves multiple steps, starting with the preparation of the fluorenyl precursor The fluorenyl compound is nitrated to introduce the nitro group, followed by alkylation to add the dipropyl groups

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)piperidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)piperidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

N-(9,9-Dipropyl-9H-fluoren-2-yl)-7-(piperidin-1-yl)-2,1,3-benzothiadiazol-4-amine

This analog replaces the nitro group with a benzothiadiazol-4-amine moiety. Key differences include:

  • Electronic Effects : The benzothiadiazole group is a conjugated heterocycle with electron-deficient properties, similar to the nitro group but with additional hydrogen-bonding capabilities due to the amine .
  • Crystallography : Single-crystal X-ray studies reveal a planar fluorene core with dihedral angles of 0.05°–179.92° between aromatic systems, stabilized by weak C–H···π interactions. The piperidine adopts a chair conformation, common in such systems .
  • Applications : Benzothiadiazole derivatives are often explored in optoelectronics, whereas nitro-substituted fluorenes may prioritize redox-active or pharmacological roles .
Table 1: Structural and Electronic Comparison
Compound Substituent (Position) Key Features Potential Applications Reference
Target Compound NO₂ (7) Electron-withdrawing, planar fluorene, dipropyl groups Underexplored (likely redox) -
Benzothiadiazole Analog Benzothiadiazole (7) Conjugated heterocycle, H-bond donor/acceptor Optoelectronics

Piperidine Derivatives with Alkyl/Aryl Substituents

Evidence from neuronal nicotinic acetylcholine receptor (nAChR) studies highlights substituent effects:

  • COB-3: A piperidine derivative with a small alkyl group (replacing phenylpropyl in KAB-18) showed a 14-fold increase in potency and eliminated non-nAChR effects. This underscores the importance of steric bulk: larger groups (e.g., 3-phenylpropyl in IB-10) reduce potency .
  • Pharmacological Divergence : Combining small piperidine substituents (e.g., N-iPr, N-Et) with bulky benzoyl groups (e.g., biphenyl esters) enhances potency, suggesting a balance between steric and electronic effects .

Toxicological Considerations

The nitro group in the target compound may pose metabolic risks, as nitroarenes can form nitroso intermediates under reductive conditions. Comparatively, benzothiadiazole or ester-containing analogs (e.g., PPB-6/9) lack these alerts, suggesting safer profiles .

Biological Activity

1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)piperidine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological evaluations, and relevant case studies.

  • Molecular Formula : C24_{24}H30_{30}N2_2O2_2
  • CAS Number : 918442-31-6
  • Structure : The compound features a piperidine ring substituted with a 7-nitro-9,9-dipropyl-9H-fluoren-2-yl group, which is crucial for its biological interactions.

Anticancer Properties

Recent studies have indicated that 1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)piperidine exhibits selective cytotoxicity against various cancer cell lines. For instance, research highlighted its effectiveness against non-small cell lung cancer (NSCLC) cell lines, demonstrating an IC50_{50} range between 0.21 to 2.93 µM for both sensitive and paclitaxel-resistant variants of the H460 cell line .

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in tumor cells. Studies suggest that it may interfere with cellular signaling pathways critical for cell survival and proliferation. The specific pathways remain under investigation, but preliminary data indicate modulation of apoptotic markers and cell cycle regulators.

In Vitro Studies

In vitro assays have been pivotal in assessing the biological activity of 1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)piperidine. The following table summarizes key findings from various studies:

Study Cell Line IC50_{50} (µM) Mechanism
H4600.21 - 2.93Apoptosis induction
Various Cancer CellsNot specifiedCell cycle arrest

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the efficacy of this compound. Modifications to the piperidine ring or the fluorenyl moiety can significantly influence its biological activity. Researchers are exploring various derivatives to enhance potency and selectivity against cancer cells while minimizing cytotoxicity to normal cells.

Case Studies

  • Case Study on Lung Cancer : A study focusing on lung cancer treatment highlighted the compound's ability to selectively target cancer cells while sparing normal cells, suggesting a promising therapeutic window for clinical applications.
  • Combination Therapies : Investigations into combination therapies involving 1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)piperidine and existing chemotherapeutics have shown enhanced efficacy compared to monotherapy, indicating potential for synergistic effects.

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